molecular formula C6H4N4O B104888 7H-purine-6-carbaldehyde CAS No. 17405-21-9

7H-purine-6-carbaldehyde

Cat. No. B104888
CAS RN: 17405-21-9
M. Wt: 148.12 g/mol
InChI Key: NQFHKZPSNYOBIR-UHFFFAOYSA-N
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Description

7H-purine-6-carbaldehyde, also known as 6-amino-7H-purine-8-carbaldehyde , is a compound that belongs to the class of purines . Purines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of purine derivatives has been extensively studied. For instance, some new DAMN-based Schiff base were synthesized via a condensation reaction of the corresponding azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea . In continuation, facile synthesis of new 8,9-dihydro-7H-purine-6-carboxamide was reported via an efficient reaction of azo dyes and 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst .


Molecular Structure Analysis

The molecular structure of 7H-purine-6-carbaldehyde contains total 18 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aldehyde(s) (aromatic), 1 primary amine(s) (aromatic), 1 Imidazole(s), and 1 Pyrimidine(s) .


Chemical Reactions Analysis

Purine derivatives have been widely used in synthetic dye chemistry due to their impressive and useful physical and chemical properties . The reaction of DAMN with aromatic aldehydes is widely known to produce DAMN-based Schiff base .

Safety And Hazards

While specific safety and hazard information for 7H-purine-6-carbaldehyde is not available, general safety precautions for handling purines include avoiding contact with skin and eyes, not breathing dust, and minimizing dust generation and accumulation .

Future Directions

Research on purine derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Additionally, the substitution on 6, 7 positions, in the purine core would generate potential anti-cancer agents including combating the ability of Lapatinib resistance .

properties

IUPAC Name

7H-purine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h1-3H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFHKZPSNYOBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633785
Record name 7H-Purine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-purine-6-carbaldehyde

CAS RN

17405-21-9
Record name 7H-Purine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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